molecular formula C8H8INO3 B170719 4-Amino-5-iodo-2-methoxybenzoic acid CAS No. 155928-39-5

4-Amino-5-iodo-2-methoxybenzoic acid

Cat. No.: B170719
CAS No.: 155928-39-5
M. Wt: 293.06 g/mol
InChI Key: XEQJZCQCBUXZJK-UHFFFAOYSA-N
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Description

4-Amino-5-iodo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 It is characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid typically involves the iodination of 4-Amino-2-methoxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-iodo-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-Amino-5-azido-2-methoxybenzoic acid or 4-Amino-5-cyano-2-methoxybenzoic acid can be formed.

    Oxidation Products: 4-Nitro-5-iodo-2-methoxybenzoic acid.

    Reduction Products: 4-Amino-5-iodo-2-methoxybenzylamine.

Scientific Research Applications

4-Amino-5-iodo-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be used in radiolabeling studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-iodo-2-methoxybenzoic acid largely depends on its specific application. In biochemical studies, the iodine atom can serve as a radiolabel, allowing researchers to track the compound’s distribution and interaction within biological systems. The amino and methoxy groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzoic acid: Lacks the iodine atom, making it less suitable for radiolabeling applications.

    4-Amino-2-methoxybenzoic acid:

    4-Iodo-2-methoxybenzoic acid: Lacks the amino group, which reduces its potential for forming hydrogen bonds and other interactions.

Uniqueness

4-Amino-5-iodo-2-methoxybenzoic acid is unique due to the presence of both an amino group and an iodine atom on the same aromatic ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, particularly in fields requiring radiolabeling or specific molecular interactions.

Properties

IUPAC Name

4-amino-5-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQJZCQCBUXZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571788
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155928-39-5
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155928-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
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Synthesis routes and methods

Procedure details

To a stirred and heated (25° C.) solution of 5 g of 4-amino-2-methoxy benzoic acid in 75 ml of 1,4-dioxane were added 6.9 g of grinded 1-iodo-2,5-pyrrolidinedione. The mixture was stirred in an oil bath at 105° C. for 3 hours. After the addition of 300 ml of water, the crystallized product was filtered off and dried, yielding 4.3 g (48.9%) of 4-amino-5-iodo-2-methoxybenzoic acid; mp. 180.6° C. (interm. 5).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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